N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide
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Overview
Description
N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide is a compound that features a benzotriazole moiety linked to an ethyl group, which is further connected to a prop-2-enamide group. Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material sciences, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide typically involves the reaction of benzotriazole with an appropriate ethyl halide to form the intermediate N-(2-haloethyl)benzotriazole. This intermediate is then reacted with propargylamine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for benzotriazole derivatives often involve large-scale reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various substituted benzotriazole derivatives, amines, and oxides, which can be further utilized in different applications .
Scientific Research Applications
N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, antibacterial, and antiviral properties.
Industry: Utilized as a corrosion inhibitor, UV filter, and in the development of materials for solar and photovoltaic cells
Mechanism of Action
The mechanism of action of N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds, allowing it to bind effectively to biological targets. This binding can inhibit enzyme activity or disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Shares structural similarities with benzotriazole and exhibits similar biological activities.
Triazole: Another heterocyclic compound with comparable applications in medicinal chemistry and material sciences.
Imidazole: Known for its use in pharmaceuticals and as a building block in organic synthesis
Uniqueness
N-[2-(Benzotriazol-1-yl)ethyl]prop-2-enamide is unique due to its specific combination of the benzotriazole moiety with an ethyl and prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[2-(benzotriazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-11(16)12-7-8-15-10-6-4-3-5-9(10)13-14-15/h2-6H,1,7-8H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVVWTYCUJULMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN1C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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